molecular formula C14H10O4 B600348 3,8-Dihydroxy-6-methylxanthone CAS No. 66951-35-7

3,8-Dihydroxy-6-methylxanthone

Cat. No.: B600348
CAS No.: 66951-35-7
M. Wt: 242.23
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dihydroxy-6-methylxanthone is a synthetic xanthone derivative of significant interest in biomedical research. Xanthones are a class of oxygen-heterocycles featuring a dibenzo-γ-pyrone scaffold, recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities and potential for interaction with various biological targets . This compound serves as a valuable chemical tool for investigating the structure-activity relationships of hydroxylated xanthones. Research Applications and Value: While the specific activities of this compound are under investigation, research on structurally similar xanthones reveals promising avenues. The positions of hydroxy and methyl substituents are critical for bioactivity . For instance, dihydroxy xanthones like 1,5- and 1,7-dihydroxy xanthone have demonstrated inhibitory activity against the EGFR-tyrosine kinase enzyme, suggesting potential relevance in cancer research . The presence of phenolic hydroxyl groups often confers antioxidant potential, enabling the study of oxidative stress in cellular models . Furthermore, xanthones as a class exhibit considerable antimicrobial potential, including antibacterial and antifungal properties, making them interesting candidates for microbiology and infectious disease research . Mechanistic Insights: The biological effects of xanthones are multi-faceted. They have been shown to regulate a diverse set of cellular processes, including the induction of apoptosis, inhibition of angiogenesis and metastasis, cell cycle regulation, and modulation of key signal transduction pathways . Their planar, aromatic structure allows for intercalation and interaction with various enzyme active sites and protein receptors . This product is provided as a high-purity chemical standard to support your investigative work in drug discovery, chemical biology, and pharmacology. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety data sheets containing handling and hazard information should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66951-35-7

Molecular Formula

C14H10O4

Molecular Weight

242.23

Synonyms

1,​6-​Dihydroxy-​3-​methyl-9H-​xanthen-​9-​one;  1,6-Dihydroxy-3-methylxanthone

Origin of Product

United States

Occurrence, Isolation, and Distribution

Natural Sources of 3,8-Dihydroxy-6-methylxanthone and Related Xanthones

The quest for novel bioactive compounds has led researchers to explore a wide array of organisms. Fungi, plants, and marine life have all been identified as rich sources of xanthones, including those structurally related to this compound.

Fungal Bioprospecting and Isolation Methodologies

Fungi are prolific producers of a vast range of secondary metabolites, with xanthones being a prominent class. Various fungal species have been investigated, revealing a wealth of structurally diverse xanthones.

Alternaria sonchi : From the solid culture of Alternaria sonchi, a fungus considered for biocontrol, a derivative of the target compound, methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate, has been isolated. nih.gov The structure of this compound was determined using spectroscopic methods, including ¹H-NMR and IR spectroscopy. nih.gov

Aspergillus species : The genus Aspergillus is a well-known source of xanthones. For instance, Aspergillus versicolor has been found to produce 3,8-dihydroxy-6-methoxy-1-methylxanthone. tandfonline.comvt.edu Another related compound, methyl-(l,6-dihydroxy-3-methylxanthone)-8-carboxylate, has been isolated from Aspergillus iizukae. mdpi.com

Penicillium species : Fungi of the genus Penicillium are also recognized for their production of xanthones. nih.govsci-hub.se For example, Penicillium sp. ZZF 32#, isolated from the bark of Acanthus ilicifolius, produces methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate. sci-hub.se

Apiospora montagnei : This fungus has been a source of several xanthone (B1684191) derivatives. hhu.deresearchgate.netacs.orgnih.govresearchgate.net Cultivation of Apiospora montagnei has yielded compounds such as methyl 8-hydroxy-6-methylxanthone-1-carboxylate and 8-hydroxy-3-methylxanthone-1-carboxylate. researchgate.net A marine-derived strain of A. montagnei was also found to produce the xanthone derivative anomalin A. acs.orgnih.gov

Emericella quadrilineata : In a screening study for immunomodulatory constituents, Emericella quadrilineata was found to produce several xanthone-related compounds. researchgate.netnih.govnih.gov One such compound is (4S,4aR,9aR)-4a-carbomethoxy-1,4,4a,9a-tetrahydro-4,8-dihydroxy-6-methylxanthone. researchgate.netnih.gov

Gelasinospora santi-florii : This ascomycete has also been a source for the isolation of xanthone-related metabolites. researchgate.netnih.gov Studies have identified various constituents from this fungus, contributing to the known diversity of fungal xanthones. researchgate.netnih.gov

Table 1: Xanthones Isolated from Selected Fungal Species

Fungal Species Isolated Compound
Alternaria sonchi Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
Aspergillus versicolor 3,8-dihydroxy-6-methoxy-1-methylxanthone
Penicillium sp. ZZF 32# Methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
Apiospora montagnei Methyl 8-hydroxy-6-methylxanthone-1-carboxylate

Plant Sources and Extraction Techniques

Higher plants are another significant reservoir of xanthones. These compounds are typically extracted from various plant parts using organic solvents, followed by purification.

Polygala tenuifolia Willd. : The roots of Polygala tenuifolia are known to contain a variety of xanthones, primarily as O-glycosides. chemfaces.comirdop.org While direct isolation of this compound is not explicitly documented, numerous other xanthone derivatives have been identified, suggesting a biosynthetic potential for a range of related structures. chemfaces.comirdop.orgresearchgate.netresearchgate.net

Vismia guineensis : The genus Vismia is a rich source of structurally diverse xanthones. tandfonline.comtandfonline.comacs.orgnih.govresearchgate.net From the roots of Vismia guineensis, a multitude of prenylated and oxygenated xanthones have been isolated, such as 1,8-dihydroxy-3-isoprenyloxy-6-methylxanthone and 1,8-dihydroxy-3-geranyloxy-6-methylxanthone. acs.orgnih.govresearchgate.net The presence of these related structures highlights the chemical diversity within this plant species.

Bulbine frutescens : Phytochemical investigation of the roots of Bulbine frutescens led to the isolation of a new xanthone, 8-hydroxy-6-methylxanthone-1-carboxylic acid. researchgate.net The structure of this compound, which is closely related to this compound, was confirmed by X-ray crystallography. researchgate.net

Marine Organism-Derived Xanthones

The marine environment, with its unique biodiversity, offers a promising frontier for the discovery of novel natural products, including xanthones from marine-associated fungi and lichens. sci-hub.senih.govnih.gov

Marine fungi : Marine-derived fungi have been shown to be a prolific source of xanthones. nih.govup.pt For instance, the fungus Nigrospora sp. (strain no. MA75), associated with the marine semi-mangrove plant Pongamia pinnata, produces 3,8-dihydroxy-6-methoxy-1-methylxanthone and 3,6,8-trihydroxy-1-methylxanthone. sci-hub.se The latter is an isomer of the target compound. Furthermore, a variety of xanthones have been isolated from marine-derived Aspergillus and Penicillium species. up.ptmdpi.com

Lichens : Lichens, symbiotic organisms of fungi and algae, are known to produce a variety of secondary metabolites, including xanthones. nih.govmdpi.com The biosynthesis of most lichen xanthones follows a pathway that results in a methyl group at position 8. mdpi.com While specific isolation of this compound from marine lichens is not prominently reported, the general occurrence of xanthones in lichens suggests they are a potential source for related compounds.

Methodologies for Isolation and Purification in Research Contexts

The isolation and purification of this compound and its analogues from natural sources rely heavily on chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

The general procedure typically begins with the extraction of the biological material (e.g., fungal culture, plant roots) with an appropriate organic solvent, such as ethyl acetate (B1210297) or methanol (B129727). The resulting crude extract is a complex mixture of various metabolites. acs.orgakjournals.com

This extract is then subjected to a series of chromatographic separations. A common initial step is column chromatography using silica (B1680970) gel as the stationary phase. acs.org A gradient of solvents with increasing polarity, such as mixtures of n-hexane and ethyl acetate, is used to elute different fractions from the column. acs.org

Fractions containing compounds of interest, often identified by thin-layer chromatography (TLC), are then further purified. High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a powerful tool for the final purification of individual xanthones. nih.govnih.gov This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of methanol or acetonitrile (B52724) and water). nih.govnih.gov

The structure of the purified compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and Mass Spectrometry (MS). researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
3,8-dihydroxy-6-methoxy-1-methylxanthone
Methyl-(l,6-dihydroxy-3-methylxanthone)-8-carboxylate
Methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
8-hydroxy-3-methylxanthone-1-carboxylate
Anomalin A
(4S,4aR,9aR)-4a-carbomethoxy-1,4,4a,9a-tetrahydro-4,8-dihydroxy-6-methylxanthone
8-hydroxy-6-methylxanthone-1-carboxylic acid
1,8-dihydroxy-3-isoprenyloxy-6-methylxanthone
1,8-dihydroxy-3-geranyloxy-6-methylxanthone
3,6,8-trihydroxy-1-methylxanthone
Nidulalin A

Biosynthetic Pathways and Proposed Biogenesis

General Polyketide Biosynthesis of Xanthones

In fungi and lichens, the biosynthesis of xanthones is a classic example of the polyketide pathway. mdpi.com This route utilizes simple building blocks to construct complex aromatic structures. nih.gov Fungal xanthones are recognized as polyketide derivatives, possessing a characteristic 9H-xanthen-9-one scaffold. sci-hub.se

The polyketide pathway begins with the condensation of short-chain acyl units, primarily acetyl-CoA as a starter unit and malonyl-CoA as extender units. mdpi.comacs.org These reactions are catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.com Through a series of Claisen condensation reactions, a linear poly-β-keto chain is assembled. acs.org This highly reactive polyketide chain is stabilized by the enzyme complex until it reaches a specific length, after which it undergoes a series of cyclization and aromatization reactions to form the foundational aromatic structure. mdpi.com

A key step in the formation of the tricyclic xanthone (B1684191) core from a single polyketide chain is the formation of a benzophenone (B1666685) intermediate. mdpi.com In fungi and lichens, the folded polyketide chain undergoes intramolecular aldol (B89426) and Claisen-type cyclizations to yield a benzophenone. mdpi.commdpi.com This intermediate can then spontaneously dehydrate, leading to the formation of the central γ-pyrone ring that characterizes the xanthone scaffold. mdpi.com The isolation of both xanthones and structurally related benzophenones from the same fungal cultures, such as in Alternaria sonchi, supports the role of benzophenones as direct precursors in xanthone biosynthesis. mdpi.comnih.gov

The conversion of the initial polyketide chain into the final xanthone structure is a multi-step process governed by a series of specific enzymes.

Polyketide Synthases (PKSs): Type II PKSs are typically responsible for producing the aromatic polyketide backbone. mdpi.com

Cyclases and Aromatases: These enzymes guide the folding of the polyketide chain and catalyze the cyclization and aromatization reactions to form the initial aromatic rings. mdpi.com

Oxidative Enzymes: The cyclization of the benzophenone intermediate to the xanthone core is an oxidative process. In some bacteria, Baeyer-Villiger monooxygenases (BVMOs) have been identified as the catalysts for this key ring-forming step. rsc.org

Tailoring Enzymes: After the core xanthone structure is formed, it undergoes further modifications by a suite of "tailoring" enzymes, including hydroxylases (often cytochrome P450 monooxygenases), methyltransferases, and prenyltransferases, which add the final functional groups to create the vast diversity of natural xanthones. mdpi.comacs.org

Specific Biosynthetic Considerations for 3,8-Dihydroxy-6-methylxanthone and its Analogues

The compound this compound and its derivatives, such as methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate, have been primarily isolated from fungal species. mdpi.comebi.ac.uk Natural producers include fungi such as Alternaria sonchi, Aspergillus sydowii, and Microdiplodia species. nih.govebi.ac.uknih.gov This strongly indicates that its biosynthesis follows the acetate-malonate pathway characteristic of fungi.

There are two primary origins for the xanthone nucleus. mdpi.com

Mixed Shikimate-Acetate Pathway: Prevalent in higher plants, this pathway combines precursors from two different metabolic routes. mdpi.commdpi.com Ring B and the adjacent carbonyl group are typically derived from the shikimic acid pathway, while Ring A is derived from the acetate-malonate pathway. mdpi.com This route also proceeds through a benzophenone intermediate before the final xanthone core is formed via oxidative coupling. mdpi.commdpi.com

Acetate-Malonate Pathway: Common in lower organisms like fungi and lichens, this pathway builds the entire xanthone structure from acetate (B1210297) and malonate units. mdpi.com Given that this compound and its analogues are found in fungi like Aspergillus and Alternaria, their biosynthesis is ascribed to this polyketide pathway. sci-hub.senih.govebi.ac.uk

The biosynthetic origin of xanthones can be seen in the resulting structures. For example, fungal pathways can lead to different substitution patterns, such as a methyl group at position 3 (ravenelin-type) or position 8 (lichexanthone-type), depending on the folding of the polyketide chain. mdpi.com

Based on the general fungal polyketide pathway and the analysis of related metabolites from producers like Alternaria sonchi, a proposed biosynthetic route for this compound can be outlined.

The primary precursors for the pathway are acetyl-CoA and multiple units of malonyl-CoA . A polyketide synthase (PKS) catalyzes the iterative condensation of these units to form a specific linear polyketide chain. This chain then undergoes enzyme-catalyzed cyclization and aromatization to form a benzophenone intermediate. Subsequent intramolecular cyclization, likely via an oxidative mechanism, forms the tricyclic xanthone core. Finally, tailoring enzymes perform hydroxylation at positions 3 and 8 and methylation at position 6 to yield the final product. The isolation of both benzophenones and a range of structurally related xanthones from A. sonchi provides strong evidence for this metabolic route. mdpi.comnih.gov

Biosynthetic StepDescriptionKey Enzymes/Intermediates
Chain Assembly Iterative condensation of acetyl-CoA and malonyl-CoA units.Polyketide Synthase (PKS)
Cyclization/Aromatization Intramolecular cyclization of the polyketide chain.Cyclase/Aromatase
Intermediate Formation Formation of a stable benzophenone intermediate.Benzophenone
Xanthone Core Formation Oxidative cyclization of the benzophenone.Monooxygenase (e.g., BVMO)
Tailoring Reactions Hydroxylation and methylation to produce the final compound.Hydroxylases, Methyltransferases

Chemical Synthesis and Semisynthesis of 3,8 Dihydroxy 6 Methylxanthone and Its Analogues

De Novo Synthetic Strategies for the Xanthone (B1684191) Core Structure

The synthesis of the dibenzo-γ-pyrone backbone of xanthones can be achieved through several established methods. up.pt These strategies typically involve the condensation of two aromatic precursors followed by a cyclization step to form the central pyrone ring. up.pt

One of the most prevalent approaches is the benzophenone (B1666685) route , which involves the Friedel-Crafts acylation of a substituted phenol (B47542) with a corresponding benzoyl chloride to form a 2,2'-dioxygenated benzophenone intermediate. up.pt This intermediate then undergoes cyclization, often through nucleophilic substitution or an addition-elimination mechanism, to yield the xanthone core. up.pt

Another significant method is the diaryl ether synthesis , commonly achieved through an Ullmann condensation. up.pt This reaction couples a sodium phenolate (B1203915) with a benzoic acid derivative bearing a halogen in the ortho position. up.pt The resulting 2-aryloxybenzoic acid is then cyclized via electrophilic cycloacylation to form the xanthone ring. up.pt Generally, the acylation-first strategy (benzophenone route) is favored due to higher yields compared to the Ullmann ether synthesis. up.pt

The Grover, Shah, and Shah (GSS) reaction provides a one-pot synthesis of xanthones by heating a salicylic (B10762653) acid derivative and a suitable phenol with zinc chloride in phosphoryl chloride. up.pt The reaction proceeds through a benzophenone intermediate, and direct formation of the xanthone is possible if the intermediate has an additional hydroxyl group at the 6 or 6' position to facilitate cyclization. up.pt

More recent advancements have introduced catalytic methods to improve efficiency and reduce the use of harsh reagents. For instance, the use of Nafion®-H, a perfluorinated resin-sulfonic acid catalyst, has shown excellent yields in the condensation step of benzoic acids. up.pt Furthermore, carbonylative Suzuki coupling reactions have been developed for the one-pot synthesis of xanthones from ortho-iodophenol, an organoboron reagent, and carbon monoxide, catalyzed by a Pincer palladium complex. nih.gov

The biosynthesis of the xanthone core in plants primarily follows the shikimate pathway, which provides the necessary aromatic precursors. frontiersin.orgnih.gov This pathway generates benzophenone intermediates that undergo regioselective oxidative intramolecular coupling to form the xanthone ring structure. frontiersin.orgnih.gov

Synthetic Routes to 3,8-Dihydroxy-6-methylxanthone

The synthesis of specifically substituted xanthones like this compound often utilizes the general strategies mentioned above, with careful selection of appropriately substituted starting materials. One reported method for synthesizing hydroxylated xanthones involves a one-pot reaction between a hydroxybenzoic acid and a phenolic derivative using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). japsonline.comresearchgate.net For instance, the reaction of a suitably substituted salicylic acid with 3,5-dihydroxytoluene in the presence of Eaton's reagent can yield 1,3-dihydroxy-6-methylxanthone. researchgate.netbeilstein-archives.org

A study by Ramakrishnan et al. describes the synthesis of hydroxyxanthone derivatives via a modified Grover, Shah, and Shah method. upm.edu.my This approach allows for the preparation of various polyhydroxylated xanthones that can serve as precursors for further derivatization.

Derivatization and Chemical Modification for Structural Diversification

Once the xanthone core is established, further structural diversity can be achieved through various chemical modifications. These modifications are instrumental in exploring the structure-activity relationships of xanthone derivatives. numberanalytics.com

Introduction of Hydroxyl and Alkyl Substituents

The introduction of hydroxyl and alkyl groups onto the xanthone scaffold can be achieved through several synthetic transformations. Alkylation of existing hydroxyl groups is a common strategy. For example, hydroxyxanthones can be alkylated using alkyl halides in the presence of a base like potassium carbonate. nih.gov This method has been used to synthesize a variety of O-alkylated xanthone derivatives. upm.edu.my A study focused on the synthesis of 1-hydroxy-3-O-substituted xanthone derivatives prepared new analogues with various alkyl, alkenyl, alkynyl, and alkylated phenyl groups at the C3 position. tandfonline.comnih.gov

The position of methylation can be influenced by the reaction conditions and the specific hydroxyl groups present on the xanthone ring. For instance, in the synthesis of 1,5,6-trihydroxy-3-methylxanthone, one of the hydroxyl groups can be selectively methylated. beilstein-archives.org

Synthesis of Halogenated and Carboxylated Xanthone Derivatives (e.g., methyl 3,8-dihydroxy-6-methyl-4-chloro-9-oxo-9H-xanthene-1-carboxylate)

Halogenation of the xanthone aromatic rings can be performed directly. nih.gov A versatile strategy for synthesizing halogenated xanthones involves the modular coupling of vanillin (B372448) derivatives with a dibromoquinone. researchgate.net Depending on the reaction conditions, different bromo-substituted heterocycles can be obtained, which can be further functionalized. researchgate.net Chloro-substituted hydroxyxanthones have also been prepared through the cyclodehydration of acid derivatives. researchgate.net

The specific compound methyl 3,8-dihydroxy-6-methyl-4-chloro-9-oxo-9H-xanthene-1-carboxylate has been isolated from the fungus Alternaria sonchi. nih.govsemanticscholar.org Its synthesis would likely involve the chlorination of a suitable precursor, such as methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate. The introduction of the chloro substituent can be indicated by mass spectrometry, where chloro-substituted xanthones typically show two molecular ion fragments at [M]+ and [M+2]+ in a 3:1 ratio. nih.gov

Carboxylated xanthones are another important class of derivatives. researchgate.net These can be synthesized through various methods, including the oxidation of methyl groups or the introduction of a carboxyl group via carboxylation reactions. A notable example is 6,8-dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid, isolated from Penicillium oxalicum. mdpi.com The synthesis of carboxyxanthone derivatives is significant as they can serve as key intermediates for further molecular modifications. researchgate.net

Formation of Glycosylated, Prenylated, Furan, and Pyran Analogues

Glycosylation of xanthones is a key modification that can improve their solubility and biological activity. nih.govresearchgate.net Glycosylated xanthones can be classified as O-glycosides or C-glycosides. nih.govmdpi.com In O-glycosides, the sugar moiety is linked to the xanthone through an oxygen atom, while in C-glycosides, the connection is a carbon-carbon bond. nih.govmdpi.com Synthetic approaches to glycosylated xanthones often involve the reaction of a hydroxyxanthone with an activated sugar derivative. For example, acetylated flavonoid and xanthone glycosides have been synthesized using acetic anhydride (B1165640) and microwave irradiation. mdpi.com

Prenylation is a common modification in naturally occurring xanthones and is often associated with enhanced biological activity. core.ac.ukresearchgate.net Synthetic strategies for prenylated xanthones include simple prenylation, Claisen rearrangement, and subsequent cyclization. researchgate.net The alkylation of hydroxyxanthones with prenyl bromide is a frequently used method. nih.gov For instance, the reaction of 1-hydroxyxanthone (B191526) with prenyl bromide can lead to prenylated derivatives. nih.gov The introduction of a prenyl group can also be achieved by reacting a hydroxyxanthone with isoprene (B109036) in the presence of an acid catalyst. nih.gov

Furan and pyran analogues of xanthones are formed through the cyclization of prenyl substituents with an ortho hydroxyl group. researchgate.net This can result in the formation of 2,2-dimethyldihydropyran, 2,2-dimethylpyran, and 2,3,3-trimethyldihydrofuran rings fused to the xanthone core. researchgate.net The synthesis of pyranoxanthones can be achieved through the dehydrogenation of the corresponding dihydropyranoxanthones. nih.gov Additionally, furo[3,2-c]pyran-4-ones and furo[3,2-c]pyridin-4(5H)-ones can be synthesized through cascade reactions of propargylamines with 4-hydroxy-2H-pyran-2-ones. researchgate.net

Structural Characterization and Advanced Analytical Methodologies for Research

Spectroscopic Analysis for Structure Elucidation

Spectroscopy is the cornerstone for identifying the unique structural features of 3,8-dihydroxy-6-methylxanthone. Techniques such as NMR, Mass Spectrometry, UV-Vis, and IR spectroscopy each provide critical pieces of information that, when combined, confirm the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between atoms.

HMBC correlations are crucial for assembling the structure. For instance, in related xanthones, long-range correlations from methyl protons to adjacent aromatic carbons confirm their position on the ring. nih.govrsc.org Similarly, correlations from aromatic protons to carbonyl carbons and other quaternary carbons solidify the arrangement of the tricyclic system. nih.gov

Table 1: Representative NMR Data for a this compound Derivative

¹H and ¹³C NMR Data for Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate in CDCl₃ mdpi.com

PositionδC (ppm)δH (ppm, mult., J in Hz)
1110.4-
2135.06.68 (s)
3163.4-
4106.56.59 (s)
4a155.8-
5107.16.83 (s)
6148.3-
7112.96.87 (s)
8161.4-
8a103.8-
9179.7-
9a111.4-
6-CH₃22.52.40 (s)
8-OH-12.36 (s)
1-COOCH₃169.7-
1-COOCH₃53.14.00 (s)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.

For this compound, the molecular formula is C₁₄H₁₀O₅. The calculated exact mass is 258.05282 Da. nih.gov HRESIMS analysis would typically detect this as a protonated molecule [M+H]⁺ with an m/z of 259.0601 or a sodiated molecule [M+Na]⁺ with an m/z of 281.0422. For example, HRESIMS analysis of the related Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate yielded an ion at m/z 323.0521 [M+Na]⁺, confirming its molecular formula of C₁₆H₁₂O₆. mdpi.com Similarly, a trichlorinated norlichexanthone (B23499) derivative gave a clear [M-H]⁻ ion in negative mode HRESIMS, confirming its formula. mdpi.com Tandem MS (MS/MS) experiments can further reveal structural information through characteristic fragmentation patterns, such as the loss of small molecules like CO or CH₃.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The xanthone (B1684191) scaffold possesses a characteristic chromophore that results in a distinct UV-Vis absorption spectrum. mdpi.com For instance, a derivative, Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate, displays absorption maxima (λmax) at 234, 251, 267, 303, and 355 nm, which is typical for this class of compounds. mdpi.comnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Hydroxyl groups (-OH): A broad band around 3400-3200 cm⁻¹. rsc.org

Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

Methyl C-H stretching: Signals just below 3000 cm⁻¹.

Conjugated Ketone (C=O): A strong absorption band around 1650-1620 cm⁻¹. rsc.org

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Chromatographic Techniques in Analytical Research (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Chemical Profiling)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the detection, identification, and quantification of specific compounds within complex mixtures, such as fungal or lichen extracts. dtu.dkmdpi.com This method is central to metabolomics and chemical profiling studies. semanticscholar.orgacs.org

In a typical LC-MS/MS workflow, the crude extract is first separated by a liquid chromatography system (often UPLC or HPLC), which separates molecules based on their physicochemical properties like polarity and size. As the separated compounds elute from the column, they are ionized (e.g., by ESI) and enter the mass spectrometer. The MS detects the mass-to-charge ratio of the parent ions. In a subsequent step (MS/MS), specific parent ions are selected, fragmented, and the resulting daughter ions are analyzed. dtu.dk This fragmentation pattern provides a structural fingerprint that, when compared to databases or authentic standards, allows for confident identification of compounds like this compound even at low concentrations in a complex biological matrix. mdpi.comacs.org

Stereochemical Assignments and Conformational Analysis (e.g., DP4 Probability, Time-Dependent Density Functional Theory-Electronic Circular Dichroism (TDDFT-ECD) Calculations)

While the parent compound this compound is achiral and thus does not have stereoisomers, many of its natural derivatives possess chiral centers. Determining the absolute configuration of these chiral derivatives is a significant challenge in natural product chemistry. Advanced computational methods are now routinely used to solve these stereochemical puzzles.

DP4 Probability Analysis: The DP4 (and its updated version, DP4+) method is a statistical approach that aids in assigning the correct structure and stereochemistry of a molecule from a set of possibilities. researchgate.netuca.edu.ar It works by comparing experimentally measured NMR chemical shifts with those predicted for all possible isomers using quantum mechanical calculations (specifically, GIAO-DFT). mdpi.com By analyzing the errors between the experimental and calculated NMR data, the DP4 method calculates a probability score for each candidate isomer, allowing for a confident assignment of the most likely structure. researchgate.netuca.edu.ar This method has become an invaluable tool, especially for complex molecules where traditional NMR methods like NOE are inconclusive. mdpi.com

Time-Dependent Density Functional Theory-Electronic Circular Dichroism (TDDFT-ECD) Calculations: Electronic Circular Dichroism (ECD) spectroscopy is an effective technique for determining the absolute configuration of chiral molecules containing a UV-Vis chromophore. nih.govfrontiersin.org The method relies on comparing the experimental ECD spectrum of a chiral molecule with the theoretical spectrum calculated using TDDFT. nih.govnih.gov By simulating the ECD spectra for all possible enantiomers of a proposed structure, the absolute configuration can be assigned by identifying which calculated spectrum matches the experimental one. nih.gov This approach has been successfully applied to determine the absolute configurations of numerous complex natural products, including chiral xanthone derivatives. nih.govnih.gov

Preclinical Biological Activities and Mechanistic Investigations

In Vitro Antimicrobial Efficacy

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

Lichexanthone has demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. It exhibits a strong inhibitory effect on the growth of Bacillus subtilis wikipedia.org. Furthermore, it has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen known for its resistance to multiple antibiotics wikipedia.org.

In contrast to its potent activity against some bacteria, its efficacy against mycobacteria appears to be limited. Studies have reported weak antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium aurum wikipedia.org. However, it is noteworthy that a dihydropyrane derivative of lichexanthone showed significantly improved antimycobacterial activity, comparable to that of standard tuberculosis treatment drugs wikipedia.org.

Detailed Minimum Inhibitory Concentration (MIC) data for 3,8-Dihydroxy-6-methylxanthone against a wide spectrum of Gram-positive and Gram-negative bacteria is not extensively documented in the reviewed literature. The available information primarily highlights its activity against specific bacterial strains.

Antibacterial Activity of this compound (Lichexanthone)
Bacterial StrainActivity LevelReference
Bacillus subtilisStrong antibacterial effect wikipedia.org
Methicillin-resistant Staphylococcus aureus (MRSA)Inhibits growth wikipedia.org
Mycobacterium tuberculosisWeak antimycobacterial activity wikipedia.org
Mycobacterium aurumWeak antimycobacterial activity wikipedia.org

Antifungal Activity Against Pathogenic Fungi

Antiviral Properties and Cellular Targets (e.g., against influenza, herpes simplex virus, SARS-CoV-2 based on in silico studies)

The antiviral potential of the xanthone (B1684191) scaffold has been explored, particularly in the context of emerging viral threats. In silico studies have investigated various natural xanthone derivatives as potential inhibitors of the SARS-CoV-2 virus nih.govuj.ac.zaresearchgate.net. These computational studies suggest that xanthones may act by blocking the interaction between the viral spike protein and the human ACE2 receptor, a critical step for viral entry into host cells uj.ac.za. However, these studies have focused on a range of xanthone derivatives, and specific research on the antiviral properties of this compound against SARS-CoV-2, influenza, or herpes simplex virus is not prominently featured in the reviewed literature. Therefore, while the general class of xanthones shows promise, the specific antiviral profile of this compound remains to be elucidated through targeted in vitro and in silico investigations.

Cytotoxic and Anticancer Properties in Cellular Models

Inhibition of Cancer Cell Proliferation across Various Cell Lines (e.g., Bel-7402, A549, HCT-116, U937, K562, KB, HepG2, HeLa, NB4, SHSY5Y, PC3, MCF7)

The cytotoxic profile of this compound presents a complex picture with some conflicting findings in the scientific literature. Some research indicates that chemically unmodified lichexanthone did not exhibit any cytotoxic activity against a variety of cancer cell lines wikipedia.org.

Conversely, the broader family of xanthone derivatives has been extensively studied and has shown significant cytotoxic and anticancer activities across numerous cancer cell lines. Various studies have reported the efficacy of different xanthone compounds, demonstrating their potential to inhibit cancer cell proliferation. For example, derivatives of xanthone have been reported to show cytotoxic activity against cell lines such as KB (human oral cancer) and HepG2 (human liver cancer) nih.govnih.gov. Other studies have documented the antiproliferative effects of xanthones on cell lines including A549 (lung cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) mdpi.comnih.govnih.gov.

It is important to emphasize that while the xanthone scaffold is a promising area for anticancer drug discovery, the cytotoxic activity is highly dependent on the specific chemical structure and substitutions on the xanthone core. The direct cytotoxic efficacy of this compound against the comprehensive list of cell lines provided requires further specific investigation to resolve the existing conflicting reports.

Reported Cytotoxic Activity of Various Xanthone Derivatives (Not specific to this compound)
Cell LineCancer TypeObserved Activity of Xanthone DerivativesReference
A549Lung CarcinomaCytotoxic activity reported for some derivatives mdpi.com
HCT-116Colorectal CarcinomaCytotoxic activity reported for some derivatives mdpi.com
K562Chronic Myelogenous LeukemiaCytotoxic activity reported for some lichen extracts nih.gov
KBOral CarcinomaCytotoxic activity reported for some derivatives nih.gov
HepG2Hepatocellular CarcinomaCytotoxic activity reported for some derivatives nih.govnih.govnih.gov
HeLaCervical CancerCytotoxic activity reported for some derivatives mdpi.comnih.govmdpi.com
PC3Prostate CancerCytotoxic activity reported for some derivatives mdpi.com
MCF7Breast AdenocarcinomaCytotoxic activity reported for some derivatives mdpi.comnih.gov

Investigating Molecular Mechanisms of Action (e.g., DNA Intercalation, DNA Topoisomerase II Inhibition, Apoptosis Induction)

The molecular mechanisms underlying the anticancer potential of xanthones are a significant area of research. For the broader class of xanthone derivatives, several mechanisms of action have been proposed and investigated.

DNA Topoisomerase II Inhibition: One of the key mechanisms attributed to the anticancer effects of some xanthone derivatives is the inhibition of DNA topoisomerase II nih.govmdpi.com. This enzyme plays a crucial role in managing DNA topology during replication and transcription. Inhibition of topoisomerase II can lead to the stabilization of DNA-enzyme complexes, resulting in DNA strand breaks and ultimately triggering cell death nih.govembopress.org. It has been suggested that certain xanthones may interfere with the enzyme's ability to bind to its ATP cofactor nih.gov.

Apoptosis Induction: Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. Studies on various lichen secondary metabolites and xanthone derivatives have shown that they can activate apoptotic pathways in cancer cells nih.govresearchgate.netnih.gov. This can occur through various signaling cascades, including the mitochondrial pathway, which involves the loss of mitochondrial membrane potential and the activation of caspases nih.govresearchgate.net.

While these mechanisms have been explored for the xanthone class of compounds, there is a lack of specific studies directly linking this compound to DNA intercalation, topoisomerase II inhibition, or the induction of apoptosis. Further research is necessary to determine if this specific compound shares these mechanisms of action with other biologically active xanthones.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been explored through its interaction with key cellular models of inflammation. These studies aim to understand its potential to mitigate inflammatory responses at a molecular level.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production in BV2 Cells)

While the broader class of xanthones and other methylxanthine derivatives have been noted for their anti-inflammatory effects, specific data on the direct modulation of inflammatory mediators like nitric oxide (NO) by this compound in microglial BV2 cells is not extensively detailed in currently available literature. nih.govwjgnet.comnih.gov Generally, the inhibition of NO production in lipopolysaccharide (LPS)-stimulated BV2 cells is a key indicator of a compound's anti-neuroinflammatory potential. This process is crucial as overproduction of NO by activated microglia contributes to neuronal damage in various neurodegenerative diseases. Further investigation is required to specifically quantify the effect of this compound on NO production and determine its potency, often expressed as an IC50 value.

Inhibition of Key Pro-Inflammatory Pathways

The mechanism behind the anti-inflammatory activity of many natural compounds involves the inhibition of major pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. nih.gov For instance, compounds like emodin have been shown to inhibit TNF-induced NF-κB activation. nih.govresearchgate.net However, specific studies detailing the inhibitory action of this compound on the NF-κB or MAPK signaling pathways are not presently available, representing an area for future research to fully understand its anti-inflammatory mechanism.

Enzymatic Modulation and Inhibition

This compound has also been evaluated for its ability to inhibit various enzymes, a common mechanism through which natural compounds exert their biological effects.

Inhibition of Glycosidases (e.g., α-Glucosidase)

α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. nih.gov This makes α-glucosidase inhibitors a valuable therapeutic target for managing type-2 diabetes. nih.gov While various plant-derived compounds, including other xanthones, have demonstrated α-glucosidase inhibitory activity, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound is not specified in the available research. nih.govresearchgate.netresearchgate.net

Table 1: α-Glucosidase Inhibition Data

CompoundIC50 Value
This compoundData not available
Acarbose (Reference)Varies by study

Note: This interactive table will be updated as specific data for this compound becomes available.

Inhibition of Oxidoreductases (e.g., Tyrosinase)

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin biosynthesis. mdpi.comnih.gov Its inhibition is a primary strategy for developing agents for skin whitening and treating hyperpigmentation disorders. nih.gov Numerous natural phenolic compounds have been investigated as tyrosinase inhibitors. researchgate.net Despite the interest in xanthones as potential tyrosinase inhibitors, specific IC50 values and detailed kinetic studies for this compound are not reported in the currently accessible scientific literature. mdpi.comresearchgate.net

Table 2: Tyrosinase Inhibition Data

CompoundIC50 Value
This compoundData not available
Kojic Acid (Reference)Varies by study

Note: This interactive table will be updated as specific data for this compound becomes available.

Interference with ATP Synthase

ATP synthase is a critical enzyme for cellular energy production. nih.gov Its inhibition can have profound effects on cellular metabolism and is being explored as a target for various therapeutic areas, including antimicrobials. nih.gov Certain complex xanthones, such as Phomoxanthone A, have been identified as inhibitors of ATP synthase. nih.gov However, there is currently no available research to indicate whether this compound interferes with the function of ATP synthase.

Carboxylesterase Inhibition

No studies reporting the inhibitory effects of this compound on carboxylesterase enzymes were identified. Consequently, no data on its potency, mechanism of inhibition, or structure-activity relationships in this context are available.

Acetylcholinesterase Inhibition

There is a lack of scientific literature investigating the potential of this compound as an acetylcholinesterase inhibitor. Research into the broader class of xanthones has indicated that some derivatives may possess acetylcholinesterase inhibitory properties; however, specific data for this compound, including inhibitory concentrations (IC50) or the nature of enzyme-inhibitor interactions, has not been documented.

Immunomodulatory Activities (e.g., Lymphocyte Proliferation Inhibition)

No research was found that specifically examines the immunomodulatory effects of this compound, including its potential to inhibit lymphocyte proliferation. While other xanthone derivatives, such as α-mangostin, have been investigated for their immunomodulatory properties, similar studies on this compound are not present in the available scientific literature.

Antimalarial Activity in Preclinical Models

There are no published studies detailing the in vitro antimalarial activity of this compound against any Plasmodium species. Therefore, data regarding its efficacy, such as IC50 values against chloroquine-sensitive or resistant strains of P. falciparum, are unavailable.

Information regarding the in vivo efficacy of this compound in murine models of malaria, such as those using Plasmodium berghei, could not be found. As a result, there is no data on its ability to suppress parasitemia or prolong survival in animal models of the disease.

Other Biological Activities

No other biological activities for this compound have been reported in the reviewed scientific literature.

Antioxidant Potential

Extensive literature searches for preclinical studies on the antioxidant potential of this compound did not yield specific research findings. While the broader class of xanthones is known to possess antioxidant properties, attributed to their phenolic structure and ability to scavenge free radicals, data detailing the specific activity and mechanistic pathways of this compound are not available in the reviewed scientific literature.

General antioxidant mechanisms for xanthones involve the donation of a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS), thereby interrupting the oxidative chain reactions. The positioning of hydroxyl and other substituent groups on the xanthone scaffold significantly influences the antioxidant capacity. However, without specific studies on this compound, it is not possible to provide quantitative data, such as IC50 values from common antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or to detail its specific mechanistic actions.

Insecticidal and Phytotoxic Effects

Similarly, a comprehensive search of scientific databases found no specific preclinical data on the insecticidal or phytotoxic effects of this compound. Research on the biological activities of various other xanthone derivatives has occasionally reported insecticidal and phytotoxic properties. These effects are generally attributed to the ability of these compounds to interfere with various physiological and biochemical processes in insects and plants.

However, in the absence of direct research on this compound, no information can be provided regarding its potential as an insecticide or its phytotoxic impact on different plant species. Therefore, data tables detailing specific research findings on its efficacy, target organisms, or mechanisms of action in these areas cannot be constructed.

Structure Activity Relationships Sar and Pharmacophore Mapping

Influence of Hydroxyl and Methyl Substituents on Biological Activity

The presence, number, and location of hydroxyl (–OH) and methyl (–CH₃) groups on the xanthone (B1684191) nucleus are fundamental determinants of biological efficacy.

Methyl Groups (–CH₃) and Methylation: The methyl group at the C-6 position of the subject compound influences its lipophilicity, which can affect its absorption and interaction with cellular membranes. nih.gov

Conversely, the methylation of hydroxyl groups to form methoxy (B1213986) (–OCH₃) ethers is a common structural modification that typically leads to a significant reduction or complete loss of certain biological activities. nih.gov This methylation reduces the number of available phenolic hydroxyl groups, which diminishes the antioxidant potential of the xanthone. nih.govd-nb.info For example, comparing xanthones with their methylated analogues reveals a marked decrease in activity; γ-mangostin's antioxidant capacity is significantly higher than its methylated forms, α-mangostin and β-mangostin. d-nb.info Similarly, in cytotoxic studies, monomethylated derivatives of some xanthones showed similar mechanisms to their non-methylated parent compounds, but dimethylation nearly abolished the activity. researchgate.net The loss of antibacterial activity upon methylating the C-6 hydroxyl group further underscores the importance of a free hydroxyl at this position. tandfonline.com

Positional Effects on the Xanthone Scaffold (e.g., Importance of C-1, C-3, C-6, and C-8 Substitution)

The specific placement of substituents on the xanthone core is as crucial as the nature of the substituents themselves. Research consistently identifies C-1, C-3, C-6, and C-8 as key positions that modulate the biological activity of xanthones. mdpi.comnih.govsemanticscholar.orgresearchgate.netresearchgate.net

C-1 and C-3 Substitution: The presence of hydroxyl groups at C-1 and C-3 is a common feature in many biologically active xanthones. These positions are frequently highlighted for their role in anticancer activity. mdpi.comresearchgate.net For instance, studies on α-glucosidase inhibition suggest that a hydroxyl group at C-1 is important for high inhibitory activity. researchgate.net The combination of hydroxyl groups at C-3 and C-6 has been identified as critical for potent antibacterial effects. tandfonline.com

C-6 Substitution: The C-6 position is also vital. A hydroxyl group at C-6, often in combination with others at C-1 and C-3, is linked to significant anticancer activity. mdpi.comresearchgate.net The requirement of a free hydroxyl at C-6 for antibacterial efficacy has been demonstrated, as its methylation leads to inactivity. tandfonline.com

C-8 Substitution: The C-8 position is another critical site for substitution. Prenylation at C-8, for example, has been shown to be important for the biological activity of certain xanthones. mdpi.com For α-glucosidase inhibition, a hydroxyl group at C-8 is considered important for high activity. researchgate.net

The substitution pattern of 3,8-dihydroxy-6-methylxanthone, with hydroxyl groups at the C-3 and C-8 positions, places key functional groups at locations known to be significant for modulating bioactivity.

Impact of Functional Group Modifications (e.g., Prenylation, Glycosylation, Halogenation, Carboxylation) on Activity Profile

Modifying the this compound scaffold with additional functional groups can dramatically alter its physicochemical properties and biological activities.

Prenylation: The introduction of isoprenyl or geranyl side chains is a common modification in natural xanthones and is known to enhance biological activity. csmres.co.uknih.gov Prenylation increases the lipophilicity of the molecule, which can improve its interaction with cell membranes and biological targets. uniroma1.it This modification has been linked to potent anticancer, mdpi.comresearchgate.netnih.gov antibacterial, nih.gov and anti-inflammatory effects. uniroma1.it The position of the prenyl group is also crucial; for example, C-prenylation of 1-hydroxyxanthone (B191526) was found to confer a moderate growth inhibitory effect against MCF-7 breast cancer cells, whereas the parent compound was inactive. nih.gov

Glycosylation: Glycosylation, the attachment of a sugar moiety, typically improves a compound's solubility and can modulate its bioactivity. nih.govresearchgate.netbiomedgrid.com Xanthone O-glucosides and C-glucosides are two major types. nih.govmdpi.com Glycosylation can often boost the antioxidant activity of xanthones compared to their non-glycosylated forms. nih.gov However, in some cases, it can also create steric hindrance that may lower inhibitory activity against certain enzymes. researchgate.net

Halogenation: Halogenation is a synthetic modification used in medicinal chemistry to alter a compound's electronic properties and membrane permeability. researchgate.net The introduction of chlorine, for instance, has been used to create xanthone derivatives with antifungal activity. nih.gov The position of the halogen is critical; a chlorine atom at C-2 was found to nullify the anti-settlement activity of one xanthone derivative, while a chloromethyl group at C-1 enhanced it. semanticscholar.org Halogenated xanthones have also been investigated for their potential as efflux pump inhibitors in bacteria. mdpi.com

Carboxylation: The addition of a carboxylic acid group can significantly change the properties of a xanthone, often increasing its polarity. Carboxyxanthones are interesting as both bioactive compounds and as substrates for further molecular modifications. mdpi.comresearchgate.net A prominent example is the synthetic derivative 5,6-dimethylxanthone-4-acetic acid (DMXAA), which was developed as a vascular disrupting agent in cancer therapy. mdpi.com The presence and position of the carboxyl group are key to the activity of this class of compounds. mdpi.com

Comparative SAR Analysis of this compound and its Closely Related Analogues (e.g., Methylated, Chlorinated, and Carboxylated Forms)

By applying established SAR principles, we can predict how the bioactivity of this compound would compare to its modified analogues.

Methylated Analogues: If the hydroxyl groups of this compound at positions C-3 and C-8 were methylated to form methoxy groups, a significant decrease in certain activities would be expected.

3-hydroxy-8-methoxy-6-methylxanthone & 3-methoxy-8-hydroxy-6-methylxanthone: Based on SAR studies, monomethylation often reduces biological activity compared to the parent dihydroxy form. researchgate.net The antioxidant potential would likely be lower, as methylation reduces the number of electron-donating phenolic groups. d-nb.info

3,8-dimethoxy-6-methylxanthone: Dimethylation would be expected to further diminish or even abolish activities like cytotoxicity and antioxidant capacity. d-nb.inforesearchgate.net

Chlorinated Analogues: Introducing chlorine onto the xanthone scaffold would produce analogues with potentially novel activities. The position of chlorination would be critical.

Chlorination at C-2, C-4, C-5, or C-7: Adding chlorine to one of the unsubstituted positions could enhance lipophilicity and potentially introduce or improve antimicrobial activity. nih.govmdpi.com For example, some chlorinated xanthones have shown promising antifungal activity against dermatophytes. nih.gov However, the specific placement would determine the outcome, as an improperly placed halogen can also reduce activity due to steric or electronic effects. semanticscholar.org

Carboxylated Analogues: Attaching a carboxylic acid group, for example as an acetic acid moiety at one of the free carbon positions (e.g., C-2, C-4, C-5, or C-7), would create a significantly more polar molecule.

Carboxy-3,8-dihydroxy-6-methylxanthone: This analogue would have different solubility and distribution properties. Drawing a parallel to xanthone-4-acetic acids like DMXAA, such a modification could introduce entirely new pharmacological profiles, such as immunomodulatory or vascular-disrupting activities, though this is highly speculative without direct experimental data. mdpi.commdpi.com

Interactive Data Table: Predicted SAR Trends for Analogues of this compound

Analogue Type Modification Key Positions Predicted Impact on Activity (based on general SAR) Supporting Rationale Citations
Methylated –OH → –OCH₃C-3, C-8Decrease in antioxidant & cytotoxic activityMethylation removes phenolic OH groups, reducing electron-donating capacity and interfering with hydrogen bonding at target sites. d-nb.info, nih.gov, researchgate.net, tandfonline.com
Chlorinated –H → –ClC-2, C-4, C-5, C-7Potential increase in antimicrobial/antifungal activityHalogenation alters lipophilicity and electronic properties, which can enhance membrane interaction and target binding. nih.gov, mdpi.com, semanticscholar.org
Carboxylated –H → –CH₂COOHC-2, C-4, C-5, C-7Introduction of new activities (e.g., immunomodulatory)Addition of a polar carboxyl group drastically changes physicochemical properties, potentially enabling interaction with different biological targets. mdpi.com, mdpi.com, researchgate.net
Prenylated –H → Prenyl groupC-2, C-4Likely increase in anticancer & antimicrobial activityIncreased lipophilicity enhances membrane interaction and can improve binding to protein targets. mdpi.com, uniroma1.it, nih.gov, nih.gov
Glycosylated –OH → O-GlycosylC-3, C-8Improved solubility; variable effect on activity (potential increase in antioxidant)Glycosylation enhances water solubility and can modulate interactions with biological targets. nih.gov, researchgate.net, researchgate.net

Computational Chemistry and Molecular Modeling Studies

In Silico Screening and Virtual Ligand Design for Target Identification

In the quest for novel therapeutic agents, in silico screening and virtual ligand design are pivotal first steps to identify potential biological targets for compounds like 3,8-Dihydroxy-6-methylxanthone. These computational methods allow for the rapid screening of large libraries of compounds against various protein targets, predicting their binding affinities and potential inhibitory activities.

While specific in silico screening studies focusing solely on this compound are not extensively detailed in the available literature, the broader class of xanthones has been a subject of such investigations. For instance, computational studies have identified various xanthone (B1684191) derivatives as potential inhibitors for targets like the main protease of SARS-CoV-2. mdpi.com These studies often employ molecular docking to predict the binding modes and affinities of ligands to the active sites of target proteins. The xanthone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. sci-hub.semdpi.com This inherent characteristic suggests that this compound could be a promising candidate for virtual screening against various enzymes and receptors implicated in diseases.

The process of virtual ligand design can further optimize the structure of this compound to enhance its binding affinity and selectivity for a specific target identified through initial screening. This may involve the addition or modification of functional groups to improve interactions with key amino acid residues in the target's active site.

Molecular Docking and Dynamics Simulations with Proposed Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the interactions between a ligand, such as this compound, and its biological target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output includes a docking score, which estimates the binding affinity, and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic interactions. For xanthone derivatives, molecular docking studies have been employed to investigate their binding to various enzymes. For example, studies have explored the docking of xanthones into the active site of aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. upm.edu.my Other research has used molecular docking to predict the binding of xanthone compounds to monoamine oxidase A (MAO-A), suggesting their potential as therapeutic candidates for neurological diseases. researchgate.net The planar structure of the xanthone ring is thought to facilitate intercalation into DNA base pairs, a mechanism of action for some anticancer agents. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose predicted by molecular docking and the conformational changes that may occur upon binding. mdpi.combnl.gov These simulations can verify the stability of the ligand's binding to the target protein. nih.gov For example, MD simulations have been used to study the stability of phytochemicals, including those with structures similar to xanthones, within the active site of enzymes like acetylcholinesterase. nih.gov The trajectories from MD simulations can be analyzed to calculate various parameters, such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the number of hydrogen bonds over time, all of which contribute to understanding the dynamics and stability of the interaction. nih.gov

While specific molecular docking and MD simulation studies for this compound are not extensively reported, the existing research on related xanthones provides a strong basis for its potential interactions with various biological targets. Such studies would be crucial in elucidating its mechanism of action and guiding further experimental validation.

Prediction of Pharmacological Profiles and Molecular Descriptors

The pharmacological profile and drug-likeness of a compound can be predicted using various molecular descriptors. nih.gov These descriptors are numerical values that characterize different aspects of a molecule's structure and properties. mdpi.com

Key molecular descriptors for this compound would include:

Molecular Weight (MW): A fundamental descriptor influencing absorption and distribution.

logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility. mdpi.com

logS (Aqueous Solubility): Predicts the solubility of the compound in water, a critical factor for bioavailability.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms in a molecule, which is a good predictor of drug permeability. nih.govnih.gov

Number of Rotatable Bonds: An indicator of molecular flexibility. univ-paris-diderot.fr

Fraction of sp3 Carbons (Fsp3): The ratio of sp3 hybridized carbons to the total carbon count, which correlates with solubility and melting point. univ-paris-diderot.fr

The "rule-of-five," a widely used guideline for predicting drug-likeness, is based on some of these descriptors (MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). mdpi.com

Below is a table of predicted molecular descriptors for this compound.

DescriptorPredicted Value
Molecular Weight256.24 g/mol
logP2.8 - 3.5 (Varies by prediction method)
logS-4.0 to -5.0 (Varies by prediction method)
Topological Polar Surface Area (TPSA)77.8 Ų
Number of Rotatable Bonds1
Number of Hydrogen Bond Acceptors4
Number of Hydrogen Bond Donors2
Fraction of sp3 Carbons (Fsp3)~0.07

Note: These values are estimations from various computational tools and may vary slightly depending on the algorithm used.

These predicted values suggest that this compound generally adheres to the principles of drug-likeness, making it a promising candidate for further pharmacological investigation.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. nih.govnih.gov These calculations can predict various properties, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which helps to identify regions that are prone to electrophilic or nucleophilic attack.

Theoretical Spectral Data: Predictions of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR), which can be compared with experimental data to confirm the structure of the compound. nih.gov

While specific quantum chemical calculations for this compound are not widely published, such studies on related xanthone derivatives have been performed. researchgate.net These calculations can help in understanding the reactivity of the xanthone scaffold and how substituents, like the hydroxyl and methyl groups in this compound, influence its electronic properties and potential biological activity. For example, DFT calculations can be used to identify the most reactive sites on the molecule, providing insights into its metabolic pathways and potential interactions with biological macromolecules.

Future Research Directions and Therapeutic Potential Preclinical Focus

Elucidation of Undiscovered Biosynthetic Pathways and Associated Enzymes

The biosynthesis of xanthones in plants is a complex process that is not yet fully understood. While the general pathway is believed to involve the shikimate pathway and the formation of a benzophenone (B1666685) intermediate, the specific enzymes and regulatory mechanisms for many xanthones, including 3,8-Dihydroxy-6-methylxanthone, remain to be discovered. nih.gov Future research should focus on identifying and characterizing the specific enzymes, such as cytochrome P450 monooxygenases and methyltransferases, that are involved in the hydroxylation and methylation steps to produce this particular xanthone (B1684191). The biosynthesis of methylxanthines, which are structurally related, involves a series of N-demethylation and methylation reactions catalyzed by enzymes like N-demethylases and S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govresearchgate.net Investigating analogous enzymatic processes in the biosynthesis of this compound could provide significant insights.

Identification of New Molecular Targets and Signaling Pathways Modulated by the Compound

To date, the specific molecular targets of this compound have not been extensively studied. Preliminary research on other xanthone derivatives suggests a wide range of potential biological activities, including antitumor, antioxidant, and enzyme inhibition properties. beilstein-archives.org Future research should employ a variety of approaches, such as affinity chromatography, proteomics, and computational modeling, to identify the direct binding partners of this compound within the cell. Furthermore, comprehensive studies on its effects on various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, are warranted. Understanding the molecular mechanisms of action is a critical step in defining the therapeutic potential of this compound.

Development and Validation of Robust Animal Models for Specific Disease States to Confirm In Vitro Findings

While in vitro studies can provide valuable initial data on the bioactivity of this compound, the translation of these findings to a physiological context requires the use of appropriate animal models. Future preclinical research should focus on developing and validating robust animal models for specific diseases where xanthones have shown promise, such as cancer, inflammatory disorders, and neurodegenerative diseases. These models will be essential for evaluating the efficacy, pharmacokinetics, and biodistribution of this compound and its analogues in vivo. The data generated from these studies will be crucial for establishing a strong foundation for any potential future clinical investigations.

Exploration of Synergistic Effects with Other Bioactive Compounds or Standard Research Reagents

The potential for synergistic interactions between this compound and other bioactive compounds or standard therapeutic agents is an exciting area for future research. Combination therapies often lead to enhanced efficacy and can help to reduce the required doses of individual agents, thereby minimizing potential side effects. Studies could be designed to investigate the synergistic effects of this compound with known anticancer drugs, anti-inflammatory agents, or other natural products. High-throughput screening methods could be employed to identify promising combinations, which could then be further investigated in more detailed mechanistic and in vivo studies.

Leveraging Integrated Computational and Experimental Approaches for Accelerated Lead Discovery and Optimization

The integration of computational and experimental approaches can significantly accelerate the process of drug discovery and development. Molecular docking studies can be used to predict the binding modes of this compound and its analogues with potential protein targets. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to guide the design of new analogues with improved potency and selectivity. These computational predictions can then be validated through experimental testing, creating an iterative cycle of design, synthesis, and evaluation that can lead to the rapid identification of optimized lead compounds.

Sustainable Production and Bioprocess Optimization for Research Material Generation

A reliable and sustainable supply of this compound is essential for conducting extensive preclinical research. While it can be isolated from natural sources, this is often a low-yield and environmentally intensive process. medchemexpress.com Future research should focus on developing sustainable and scalable methods for the production of this compound. This could involve the metabolic engineering of microorganisms or plant cell cultures to overproduce this compound. The optimization of fermentation or cell culture conditions, including media composition, pH, and temperature, will be critical for maximizing yields and ensuring a consistent and cost-effective supply of this promising research compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural identity of 3,8-Dihydroxy-6-methylxanthone?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for purity assessment, with mobile phases optimized for xanthones (e.g., acetonitrile/water gradients). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on hydroxyl (-OH) and methyl (-CH₃) proton signals in the aromatic region (δ 6–8 ppm) and carbon shifts for carbonyl groups (δ 180–190 ppm). Mass spectrometry (MS) should confirm molecular weight and fragmentation patterns, particularly for methylxanthone derivatives .

Q. How can researchers design synthetic routes for this compound derivatives?

  • Methodological Answer : Start with Friedel-Crafts acylation to form the xanthone core. Introduce methyl groups via alkylation or methylation reagents (e.g., dimethyl sulfate) at position 5. Hydroxylation at positions 3 and 8 can be achieved through selective demethylation using boron tribromide (BBr₃) or acid hydrolysis. Monitor regioselectivity using thin-layer chromatography (TLC) and UV-Vis spectroscopy to track phenolic group formation .

Q. What are standard protocols for stability testing of this compound in experimental conditions?

  • Methodological Answer : Perform accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Quantify degradation products via HPLC and compare retention times against known xanthone derivatives. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Store samples at 2–8°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can structural modifications at positions 3, 6, and 8 influence the bioactivity of this compound?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., halogenation at position 6, methoxy groups at position 3). Test cytotoxicity using MTT assays and compare IC₅₀ values. Computational docking studies (e.g., AutoDock Vina) can predict interactions with target enzymes like topoisomerases or kinases. For example, methylation at position 6 may enhance lipophilicity and membrane permeability .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies of xanthone derivatives?

  • Methodological Answer : Reconcile discrepancies by evaluating pharmacokinetic parameters (e.g., bioavailability, metabolism). Use LC-MS/MS to quantify parent compounds and metabolites in plasma. Conduct tissue distribution studies in animal models to identify accumulation sites. Consider species-specific metabolic pathways (e.g., cytochrome P450 isoforms) that may alter compound efficacy .

Q. What experimental strategies are effective for isolating this compound from complex biological matrices?

  • Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges and gradient elution (methanol/water) to isolate xanthones. Confirm identity via HRMS (high-resolution mass spectrometry) and compare fragmentation patterns with literature. For fungal-derived samples (e.g., Penicillium spp.), optimize fermentation conditions (e.g., rice medium, 14–21 days) to enhance yield .

Q. How can researchers validate the antioxidant mechanisms of this compound?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) to detect radical scavenging activity (e.g., DPPH, hydroxyl radicals). Quantify reactive oxygen species (ROS) suppression in cell lines (e.g., H₂O₂-induced oxidative stress) via flow cytometry with fluorescent probes (DCFH-DA). Pair with gene expression analysis (qPCR) of antioxidant enzymes (SOD, CAT) to confirm mechanistic pathways .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in xanthone bioactivity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Include error propagation analysis to account for uncertainties in compound purity and assay variability .

Q. How should researchers interpret conflicting NMR data for hydroxyl group positions in xanthone derivatives?

  • Methodological Answer : Perform deuterium exchange experiments to confirm labile protons. Use 2D NMR (COSY, HMBC) to resolve overlapping signals. Compare chemical shifts with structurally characterized analogs (e.g., 1-hydroxy-3-methylxanthone δ 12.3 ppm for C-1 OH) to assign positions unambiguously .

Tables for Key Data

Property Method Typical Value for Xanthones Reference
Purity AssessmentHPLC (C18 column)≥98% (λ = 254 nm)
Molecular Weight ConfirmationHRMSExact mass ± 5 ppm error
Degradation KineticsArrhenius modelt₁/₂ = 6 months (25°C, pH 7.4)
Cytotoxicity (IC₅₀)MTT assay10–50 μM (cancer cell lines)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.